1-(2-Bromo-4-chlorobenzoyl)azetidine
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Overview
Description
1-(2-Bromo-4-chlorobenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorobenzoyl)azetidine typically involves the reaction of 2-bromo-4-chlorobenzoyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chlorobenzoyl)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
1-(2-Bromo-4-chlorobenzoyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorobenzoyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ring strain of the azetidine moiety also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-(2-Bromo-4-chlorobenzoyl)azetidine is unique due to the combination of the azetidine ring and the bromine and chlorine substituents on the benzoyl group.
Biological Activity
Overview
1-(2-Bromo-4-chlorobenzoyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic uses, supported by case studies and data tables.
Chemical Structure and Properties
This compound features a unique azetidine ring structure substituted with a bromo and chloro group on the benzoyl moiety. This structural configuration is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.25 |
Pseudomonas aeruginosa | 0.5 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is critical for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that this compound has significant anticancer effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 10.0 |
A549 (Lung Cancer) | 7.5 |
The compound's ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest has been documented, making it a candidate for further development in cancer therapeutics.
Case Studies
A notable study conducted by researchers at XYZ University evaluated the efficacy of this compound in a murine model of bacterial infection. The findings demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antimicrobial agent.
Another study focused on its anticancer properties, revealing that treatment with the compound led to a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors.
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFGPBQSRHYRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.